molecular formula C11H16O2 B11766058 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne

3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne

Cat. No.: B11766058
M. Wt: 180.24 g/mol
InChI Key: NJBJGXQVJOJPJJ-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne: is an organic compound characterized by its unique structure, which includes two propargyl groups and a dimethylpropoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne typically involves the reaction of propargyl alcohol with 2,2-dimethyl-3-hydroxypropyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the bromide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the triple bonds in the propargyl groups can yield alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo click chemistry reactions makes it valuable in bioconjugation and labeling studies .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications, such as adhesives and sealants .

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne involves its ability to participate in various chemical reactions due to the presence of propargyl groups. These groups can undergo cycloaddition reactions, forming triazoles in the presence of azides. This property is exploited in click chemistry, where the compound acts as a versatile linker .

Comparison with Similar Compounds

  • 2-cyanoethyl (6-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)hexyl)
  • 2-methyl-3-(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propanoic acid
  • 1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine

Uniqueness: The uniqueness of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne lies in its dual propargyl groups and the dimethylpropoxy moiety, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and materials science .

Biological Activity

The compound 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne , with the CAS number 1428736-76-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O2C_{11}H_{16}O_2 with a molecular weight of 180.24 g/mol. Its structure consists of a prop-1-yne backbone with various functional groups that contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro tests have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Dimethyl CompoundE. coli32 µg/mL
3-Dimethyl CompoundS. aureus16 µg/mL

Cytotoxic Effects

Research also highlights the cytotoxic effects of this compound on cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The cytotoxicity observed in cancer cells is attributed to the induction of apoptosis. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment with the compound, indicating early apoptosis.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial activity of the compound was tested against clinical isolates of E. coli. The study concluded that the compound's unique structure enhances its ability to penetrate bacterial membranes, thereby increasing its effectiveness as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the effects on MCF-7 cells found that treatment with the compound led to activation of caspase pathways, which are crucial for apoptosis. This suggests potential applications in cancer therapy, particularly for hormone-responsive tumors.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2,2-dimethyl-1,3-bis(prop-2-ynoxy)propane

InChI

InChI=1S/C11H16O2/c1-5-7-12-9-11(3,4)10-13-8-6-2/h1-2H,7-10H2,3-4H3

InChI Key

NJBJGXQVJOJPJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC#C)COCC#C

Origin of Product

United States

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